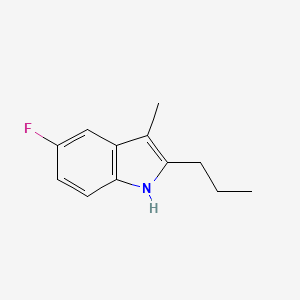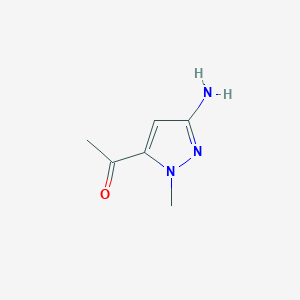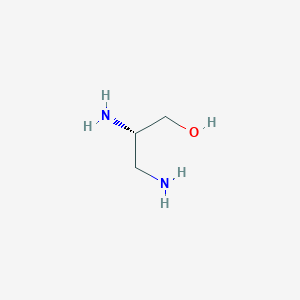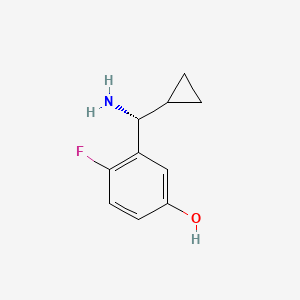
(R)-3-(Amino(cyclopropyl)methyl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol is a compound that features a cyclopropyl group, an amino group, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic asymmetric synthesis using chiral rhodium complexes, which allows for high yields and enantioselectivity . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and catalysts is crucial to maintain cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenol moiety, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. For example, its interaction with lipid membranes can disrupt membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamines: Compounds with similar cyclopropyl and amino groups.
Fluorophenols: Compounds with similar fluorophenol moieties.
Aminophenols: Compounds with amino and phenol groups.
Uniqueness
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol is unique due to the combination of its cyclopropyl, amino, and fluorophenol groups, which confer distinct reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-[(R)-amino(cyclopropyl)methyl]-4-fluorophenol |
InChI |
InChI=1S/C10H12FNO/c11-9-4-3-7(13)5-8(9)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m1/s1 |
InChI Key |
UXDXKCCYKGOPLP-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=C(C=CC(=C2)O)F)N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


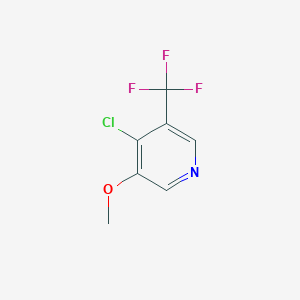
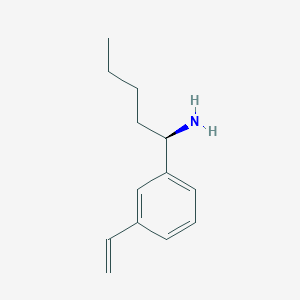
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
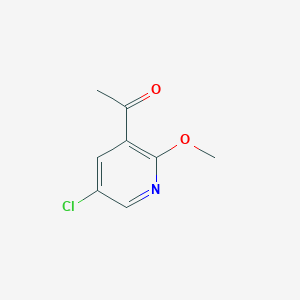

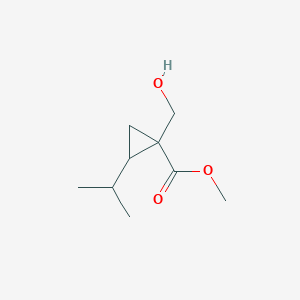
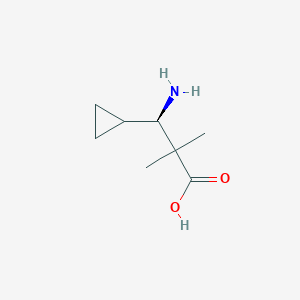
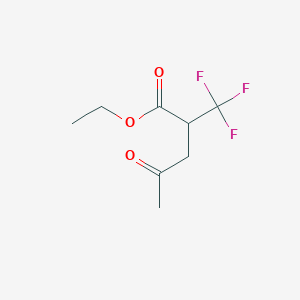
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
